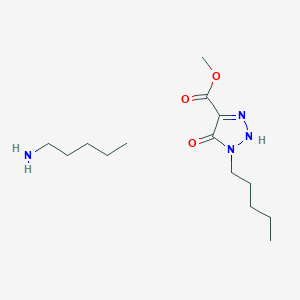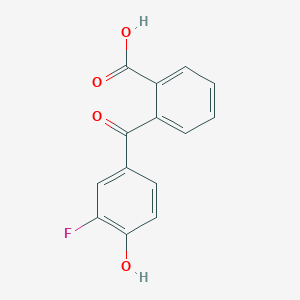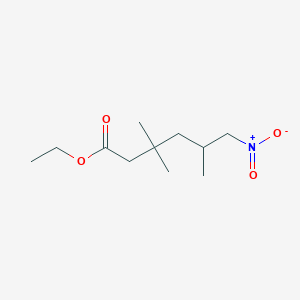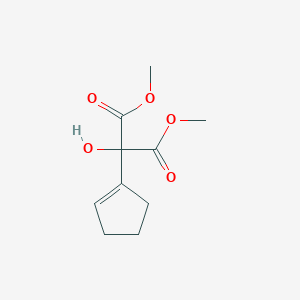![molecular formula C16H20N2OS B14358179 1-[4-(Phenylsulfanyl)butyl]-1,4-dihydropyridine-3-carboxamide CAS No. 91698-86-1](/img/structure/B14358179.png)
1-[4-(Phenylsulfanyl)butyl]-1,4-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Phenylsulfanyl)butyl]-1,4-dihydropyridine-3-carboxamide is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a phenylsulfanyl group attached to a butyl chain, which is further connected to a dihydropyridine ring The carboxamide group is attached to the third position of the dihydropyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Phenylsulfanyl)butyl]-1,4-dihydropyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-(phenylsulfanyl)butylamine with an appropriate dihydropyridine precursor under suitable reaction conditions. The reaction typically requires the use of a solvent such as ethanol or methanol and may be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and the availability of raw materials. Industrial production methods often involve optimization of reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
1-[4-(Phenylsulfanyl)butyl]-1,4-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
1-[4-(Phenylsulfanyl)butyl]-1,4-dihydropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-[4-(Phenylsulfanyl)butyl]-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, in medicinal applications, the compound may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells and thereby reducing vascular smooth muscle contraction and lowering blood pressure.
類似化合物との比較
1-[4-(Phenylsulfanyl)butyl]-1,4-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:
1-Ethyl-4-[4-(phenylsulfanyl)butyl]piperazine: This compound has a similar phenylsulfanyl group but differs in the core structure, which is a piperazine ring instead of a dihydropyridine ring.
Ethyl 1-[4-(phenylsulfanyl)butyl]-4-piperidinecarboxylate: This compound also contains a phenylsulfanyl group but has a piperidine ring and an ester functional group instead of a carboxamide.
特性
CAS番号 |
91698-86-1 |
|---|---|
分子式 |
C16H20N2OS |
分子量 |
288.4 g/mol |
IUPAC名 |
1-(4-phenylsulfanylbutyl)-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C16H20N2OS/c17-16(19)14-7-6-11-18(13-14)10-4-5-12-20-15-8-2-1-3-9-15/h1-3,6,8-9,11,13H,4-5,7,10,12H2,(H2,17,19) |
InChIキー |
HGUHKNZJVPYKMW-UHFFFAOYSA-N |
正規SMILES |
C1C=CN(C=C1C(=O)N)CCCCSC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo-](/img/structure/B14358126.png)
![1,5-Diphenylbicyclo[3.2.0]heptane](/img/structure/B14358127.png)
![3-Ethyl-2-[2-(naphthalen-1-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B14358128.png)

![1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol](/img/structure/B14358138.png)
![1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14358142.png)
![Naphtho[1,2-b]thiophene, 9-methyl](/img/structure/B14358145.png)
![Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate](/img/structure/B14358154.png)
![2-Acetyloxy-4-[bis(2-chloroethyl)amino]benzoic acid](/img/structure/B14358157.png)

![2,4,6-Tris[2-(bromomethyl)phenyl]-1,3,5,2,4,6-trioxatriborinane](/img/structure/B14358169.png)

